molecular formula C19H17FN4O2S2 B2447834 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide CAS No. 392294-46-1

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No. B2447834
CAS RN: 392294-46-1
M. Wt: 416.49
InChI Key: HQZYMOSMWQJYMV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine, a thiadiazole ring, and a fluorobenzamide. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, N-(2,3-Dimethylphenyl)-β-alanine, a related compound, can be synthesized from 2,3-dimethylaniline and methacrylic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic ring. The presence of nitrogen in the thiadiazole ring and the amine group can contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amine group might undergo reactions such as alkylation, acylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorobenzamide could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Mechanisms :The synthesis of 1,3,4-thiadiazole derivatives involves condensation reactions of thiobenzamide and N-substituted thioureas, leading to compounds with potential applications in various fields including materials science and pharmaceuticals. These processes often employ dimethyl sulfoxide and acid, showcasing the versatility of thiadiazole derivatives in synthesis (Forlani et al., 2000).

Photodynamic Therapy :Compounds containing the 1,3,4-thiadiazol moiety, similar to the one in the query, have been evaluated for their potential in photodynamic therapy. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising candidates for cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Fluorescence and Aggregation Studies :The fluorescent properties of 1,3,4-thiadiazole derivatives have been extensively studied, revealing that specific substitutions can lead to dual fluorescence effects. This characteristic is influenced by molecular aggregation and the structural composition, suggesting applications in fluorescent probes and sensors (Budziak et al., 2019).

Anticancer Activity :Some benzothiazole acylhydrazones, structurally related to the compound , have been synthesized and tested for their anticancer activity. These studies indicate the potential of thiadiazole derivatives as frameworks for developing novel anticancer agents (Osmaniye et al., 2018).

Antibacterial and Antimycobacterial Agents :Derivatives of N-substituted piperazinyl quinolones, including those with 1,3,4-thiadiazolyl groups, have been synthesized and screened for their antibacterial and antimycobacterial activities. Such compounds have shown moderate to high activity against both Gram-positive and Gram-negative bacteria, highlighting the antimicrobial potential of thiadiazole derivatives (Gurunani et al., 2022).

Safety and Hazards

While specific safety and hazard data for this compound is not available, compounds with similar structures can be hazardous. For example, N-(2,3-Dimethylphenyl)thiourea, a related compound, is considered hazardous by the OSHA Hazard Communication Standard and is toxic if swallowed .

Future Directions

The study and development of new compounds with complex structures like this one is a vibrant area of research in medicinal chemistry. Future work could involve synthesizing this compound, studying its physical and chemical properties, and evaluating its biological activity .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-6-5-9-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-7-3-4-8-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZYMOSMWQJYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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